molecular formula C8H13BrN2 B11822618 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide

1-Allyl-3-ethyl-1H-imidazol-3-ium bromide

Cat. No.: B11822618
M. Wt: 217.11 g/mol
InChI Key: YUAVYTIJEQDWMG-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-allyl-3-ethylimidazolium bromide typically involves the alkylation of imidazole. One common method is the reaction of 1-ethylimidazole with allyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Allyl-3-ethylimidazolium bromide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like water, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-allyl-3-ethylimidazolium bromide exerts its effects is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can influence reaction rates, solubility, and stability of other compounds in the system.

Comparison with Similar Compounds

1-Allyl-3-ethylimidazolium bromide can be compared with other imidazolium-based ionic liquids such as:

These compounds share similar properties but differ in their alkyl chain lengths and substituents, which can affect their solubility, melting points, and specific applications. The unique combination of the allyl and ethyl groups in 1-allyl-3-ethylimidazolium bromide provides a balance of reactivity and stability, making it particularly useful in certain chemical processes .

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

1-ethyl-3-prop-2-enylimidazol-3-ium;bromide

InChI

InChI=1S/C8H13N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1

InChI Key

YUAVYTIJEQDWMG-UHFFFAOYSA-M

Canonical SMILES

CCN1C=C[N+](=C1)CC=C.[Br-]

Origin of Product

United States

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